4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine
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Overview
Description
4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl pyrrolidine and an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxy methyl pyrrolidine intermediate, which is then coupled with the ethoxybenzoyl piperidine under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with various substituents, such as:
- 4-(1-Pyrrolidinyl)piperidine
- 4-(2-Hydroxyethyl)piperidine
- 4-(2-Methoxybenzoyl)piperidine
Uniqueness
What sets 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-2-31-25-13-7-6-12-24(25)26(29)27-17-14-22(15-18-27)28-16-8-11-23(28)20-30-19-21-9-4-3-5-10-21/h3-7,9-10,12-13,22-23H,2,8,11,14-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXUYKNMJKRAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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